molecular formula C11H11BrF3NO4S B8202683 4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine

4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine

Cat. No.: B8202683
M. Wt: 390.18 g/mol
InChI Key: DLZXVXLAIJQVJO-UHFFFAOYSA-N
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Description

4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine typically involves multiple steps. One common route starts with the bromination of 2-(trifluoromethoxy)phenol to obtain 4-bromo-2-(trifluoromethoxy)phenol. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with morpholine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the sulfonylmorpholine moiety can modulate the compound’s overall reactivity and stability. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a trifluoromethoxy group enhances its potential for diverse chemical transformations, while the sulfonylmorpholine moiety provides additional stability and versatility in various applications.

Properties

IUPAC Name

4-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO4S/c12-8-1-2-10(9(7-8)20-11(13,14)15)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXVXLAIJQVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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